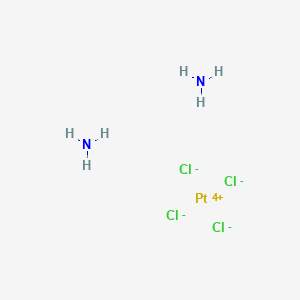
4-氯邻苯二甲腈
描述
4-Chlorophthalonitrile is a chemical compound with the CAS Number: 17654-68-1 and a molecular weight of 162.58 . It is a solid at room temperature .
Synthesis Analysis
The 4-Chlorophthalonitrile can be used in the synthesis of other compounds. For instance, it was used in the synthesis of the 4-[4′-(5-sulfonaphthylazo)phenoxy]phthalonitrile potassium salt .Molecular Structure Analysis
The molecular structure of 4-Chlorophthalonitrile contains a total of 14 bonds, including 11 non-H bonds, 8 multiple bonds, 2 triple bonds, 6 aromatic bonds, 1 six-membered ring, and 2 nitrile(s) (aromatic) .Physical And Chemical Properties Analysis
4-Chlorophthalonitrile has a density of 1.3±0.1 g/cm3, a boiling point of 306.4±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 40.7±0.4 cm3, and a molar volume of 121.3±5.0 cm3 . It also has a polar surface area of 48 Å2 and a polarizability of 16.1±0.5 10-24 cm3 .科学研究应用
Synthesis of Sulfonaphthylazophenoxyphthalonitrile
The compound 4-Chlorophthalonitrile is used in the synthesis of 4-[4′-(5-sulfonaphthylazo)phenoxy]phthalonitrile potassium salt . This is achieved by reacting 4-chlorophthalonitrile with 5-(4′-hydroxyphenylazo)-1-naphthalenesulfonic acid . This reaction demonstrates the versatility of 4-Chlorophthalonitrile as a reactant in the synthesis of complex organic compounds .
Production of Phthalocyanine Compounds
4-Chlorophthalonitrile serves as a key ingredient in the production of phthalocyanine compounds . Specifically, tetra-4-[4′-(5-sulfonaphthylazo)phenoxy]phthalocyanine can be obtained based on the 4-[4′-(5-sulfonaphthylazo)phenoxy]phthalonitrile potassium salt . These phthalocyanine compounds have a wide range of applications, including use in dyes and pigments .
Study of Spectral Properties
The introduction of substituents to 4-Chlorophthalonitrile can affect the spectral properties of the synthesized compounds . This makes 4-Chlorophthalonitrile a valuable compound in the study of spectral properties and the development of materials with specific optical characteristics .
Synthesis of Aryloxyphthalonitriles
4-Chlorophthalonitrile is used in the synthesis of substituted aryloxyphthalonitriles . These compounds have potential applications in various fields, including materials science and medicinal chemistry .
Production of Dichlorophthalonitrile
4-Chlorophthalonitrile can also be used to produce 4,5-dichlorophthalonitrile . This compound is a useful intermediate in the synthesis of various organic compounds .
Research in Coordination Chemistry
4-Chlorophthalonitrile is used in research related to coordination chemistry . The ability to form complex structures with various metals makes it a valuable tool in the study of coordination compounds .
安全和危害
属性
IUPAC Name |
4-chlorobenzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClN2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSLISKYJBQHQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170150 | |
| Record name | 4-Chloro-1,2-dicyanobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophthalonitrile | |
CAS RN |
17654-68-1 | |
| Record name | 4-Chloro-1,2-benzenedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17654-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1,2-dicyanobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017654681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17654-68-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27005 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-1,2-dicyanobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-1,2-dicyanobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.834 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLORO-1,2-DICYANOBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ35RFZ33U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 4-Chlorophthalonitrile in the synthesis of phthalocyanines?
A1: 4-Chlorophthalonitrile serves as a key starting material in the synthesis of substituted phthalocyanines. [, ] These substituted phthalocyanines, due to their unique photophysical and electrochemical properties, find applications in various fields, including dye-sensitized solar cells, photodynamic therapy, and as catalysts.
Q2: Can you provide an example of how the structure of a phthalocyanine derivative synthesized from 4-Chlorophthalonitrile influences its properties?
A2: In the study by [], researchers used 4-Chlorophthalonitrile to synthesize a novel sulfonaphthylazophenoxyphthalonitrile derivative. This derivative was further used to create a phthalocyanine complex. The introduction of the sulfonaphthylazophenoxy group significantly impacted the phthalocyanine's properties, leading to changes in its solubility and aggregation behavior compared to unsubstituted phthalocyanines. These property modifications are crucial for optimizing phthalocyanines for specific applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester](/img/structure/B101125.png)







